[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate
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Overview
Description
[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate is a complex organic compound with a unique structure that combines an azaniumylidene group with a benzodioxolyl ethyl group, and is stabilized as a sulfate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate typically involves a multi-step process. The initial step often includes the formation of the azaniumylidene intermediate, which is then reacted with a benzodioxolyl ethyl derivative under controlled conditions. The final step involves the addition of sulfuric acid to form the sulfate salt. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azaniumylidene group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets. The azaniumylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzodioxolyl ethyl group may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Adapalene Related Compound E: Used in pharmaceutical applications.
Uniqueness
[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its sulfate form enhances its solubility and stability, making it suitable for diverse applications.
Properties
CAS No. |
17228-45-4 |
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Molecular Formula |
C10H15N3O6S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-4-3-7-1-2-8-9(5-7)15-6-14-8;1-5(2,3)4/h1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
KGVVPJHWSMADBD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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